molecular formula C8H12Cl2N4 B2858539 2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride CAS No. 2445784-96-1

2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride

Cat. No. B2858539
CAS RN: 2445784-96-1
M. Wt: 235.11
InChI Key: UZYQSBQUUNMXRE-UHFFFAOYSA-N
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Description

The compound “2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride” belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to have a wide range of biological activities, including acting as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs .


Synthesis Analysis

Imidazopyridines can be synthesized using various methods. One such method involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating . This method is known to produce libraries based on fused 2-substituted imidazo[4,5-b]pyridines in moderate to good yields .


Molecular Structure Analysis

The molecular structure of imidazopyridines comprises an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . They have been found to exhibit a wide range of biological activities, which foregrounds their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Scientific Research Applications

Hypnotic Activity

2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride, as part of the imidazo-pyridine family, has been studied for its hypnotic activities. Research conducted on young and middle-aged individuals highlighted its potential in enhancing slow wave sleep, reducing wakefulness, and not significantly altering REM sleep. Its application in managing transient and short-term insomnia, particularly in middle-aged individuals, is noteworthy due to its lack of residual effects on performance the next day, indicating its safety and efficacy as a hypnotic agent (Nicholson & Pascoe, 1986).

Hypoglycemic Action

Another significant application of compounds within the same chemical family is their hypoglycemic action. Midaglizole, a novel α2-adrenoceptor antagonist structurally related to 2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride, demonstrated potent hypoglycemic effects in healthy subjects. The study highlighted its rapid onset and duration of action, dose-dependent reduction in postprandial hyperglycemia, and increase in insulin secretion without adverse clinical or laboratory findings. These characteristics underline the compound's potential as an oral hypoglycemic agent, further necessitating clinical investigations to confirm its efficacy in diabetes mellitus management (Kawazu et al., 1987).

Inhibition of Platelet Aggregation

Research into the hypoglycemic agent midaglizole also revealed its potential in blunting diabetic platelet aggregation. This effect is attributed to its α2 blockade, which not only inhibits epinephrine-induced platelet aggregation but also affects ADP- or collagen-stimulated aggregation. These findings suggest that α2 blockers like midaglizole could offer a novel approach to treating diabetic microangiopathy, showcasing the diverse therapeutic applications of compounds within the 2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride family (Inaba et al., 1989).

Mechanism of Action

The mechanism of action of imidazopyridines is diverse and depends on their specific biological activity. For instance, some imidazopyridines act as GABA A receptor positive allosteric modulators . This means they enhance the effect of GABA, a neurotransmitter, at the GABA A receptor, which leads to an increase in the flow of chloride ions into the neuron, making it less excitable .

properties

IUPAC Name

2-imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c9-3-5-12-6-11-7-2-1-4-10-8(7)12;;/h1-2,4,6H,3,5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYQSBQUUNMXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=N2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride

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